2-(2-chloro-6-(dimethylamino)-9H-purin-9-yl)acetic acid
Description
2-(2-chloro-6-(dimethylamino)-9H-purin-9-yl)acetic acid: is a synthetic organic compound that belongs to the purine family. This compound is characterized by its unique structure, which includes a purine ring substituted with a chloro group, a dimethylamino group, and an acetic acid moiety. It is of significant interest in various fields of scientific research due to its potential biological and chemical properties.
Properties
IUPAC Name |
2-[2-chloro-6-(dimethylamino)purin-9-yl]acetic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10ClN5O2/c1-14(2)7-6-8(13-9(10)12-7)15(4-11-6)3-5(16)17/h4H,3H2,1-2H3,(H,16,17) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JBLBPDIWCMLKQB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=NC(=NC2=C1N=CN2CC(=O)O)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10ClN5O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
255.66 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-(2-chloro-6-(dimethylamino)-9H-purin-9-yl)acetic acid typically involves multi-step organic reactions. One common method includes the chlorination of a purine derivative followed by the introduction of a dimethylamino group. The final step involves the addition of an acetic acid moiety to the purine ring. The reaction conditions often require the use of specific catalysts and solvents to ensure high yield and purity.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale batch reactors where the reaction conditions are carefully controlled. The use of automated systems for monitoring temperature, pressure, and pH levels is crucial to maintain consistency and efficiency in production.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: This compound can undergo oxidation reactions, often facilitated by oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions may involve the use of reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The chloro group in the compound can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Nucleophiles such as amines, thiols, or alcohols.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a variety of substituted purine derivatives.
Scientific Research Applications
Medicinal Chemistry
This compound is primarily recognized for its role as a precursor in the synthesis of antiviral agents. Its structural similarity to nucleosides allows it to act as a substrate for various enzymes involved in nucleic acid metabolism, making it a candidate for developing antiviral drugs.
Antiviral Activity
Research has indicated that derivatives of 2-(2-chloro-6-(dimethylamino)-9H-purin-9-yl)acetic acid exhibit antiviral properties against several viruses, including herpes simplex virus and varicella-zoster virus. For instance, studies have shown that modifications to the purine base can enhance the selectivity and potency of these compounds against viral targets .
Biochemical Research
The compound serves as a tool in biochemical research to study enzyme kinetics and mechanisms related to purine metabolism. Its ability to mimic natural substrates makes it valuable in experimental setups aimed at understanding enzyme-substrate interactions.
Enzyme Inhibition Studies
Inhibition studies involving this compound have provided insights into the mechanisms of action for various enzymes such as adenosine deaminase and xanthine oxidase. By analyzing how this compound interacts with these enzymes, researchers can develop more effective inhibitors that could lead to therapeutic advancements .
Pharmacological Applications
The pharmacological potential of this compound extends beyond antiviral activity to include its effects on cellular signaling pathways.
Adenosine Receptor Modulation
This compound has been investigated for its ability to modulate adenosine receptors, which are crucial in various physiological processes including inflammation and immune response. By acting as an agonist or antagonist at these receptors, it may offer therapeutic benefits in conditions like asthma or chronic inflammatory diseases .
Case Studies and Research Findings
Several studies have documented the synthesis and application of derivatives of this compound:
Mechanism of Action
The mechanism of action of 2-(2-chloro-6-(dimethylamino)-9H-purin-9-yl)acetic acid involves its interaction with specific molecular targets. It may act as an inhibitor of certain enzymes involved in purine metabolism, thereby affecting cellular processes. The pathways involved include the inhibition of enzyme activity, leading to alterations in metabolic flux and cellular function.
Comparison with Similar Compounds
6-chloropurine: Similar in structure but lacks the dimethylamino and acetic acid groups.
2,6-dichloropurine: Contains two chloro groups but lacks the dimethylamino and acetic acid groups.
9H-purin-9-ylacetic acid: Lacks the chloro and dimethylamino groups.
Uniqueness: The uniqueness of 2-(2-chloro-6-(dimethylamino)-9H-purin-9-yl)acetic acid lies in its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the chloro, dimethylamino, and acetic acid groups makes it a versatile compound with a wide range of applications in scientific research.
Biological Activity
The compound 2-(2-chloro-6-(dimethylamino)-9H-purin-9-yl)acetic acid , also known as 6-(dimethylamino)-9H-purin-9-yl]acetic acid , is a member of the purine family and has garnered attention for its potential biological activities. This article delves into the biological activity of this compound, exploring its synthesis, mechanisms of action, and relevant research findings.
Synthetic Routes
The synthesis of this compound typically involves the alkylation of a purine derivative. A common method is the reaction of 6-(dimethylamino)purine with bromoacetic acid under basic conditions, where the dimethylamino group acts as a nucleophile attacking the electrophilic carbon of bromoacetic acid.
Chemical Structure
The chemical structure can be represented as follows:
| Property | Description |
|---|---|
| IUPAC Name | This compound |
| Molecular Formula | C₉H₁₁ClN₄O₂ |
| Molecular Weight | 232.66 g/mol |
| InChI Key | InChI=1S/C9H11ClN4O2/c1-13(2)8-7-9(11-4-10-8)14(5-12-7)3-6(15)16 |
The biological activity of this compound is primarily attributed to its structural similarity to nucleotides, allowing it to interfere with nucleic acid synthesis. This interference can inhibit viral replication and disrupt cancer cell proliferation by modulating enzyme activities involved in purine metabolism .
Pharmacological Properties
Research indicates that this compound may exhibit various pharmacological properties, including:
- Antiviral Activity: Potential applications in treating viral infections due to its ability to mimic natural nucleotides.
- Anticancer Properties: The compound's structural features suggest it could inhibit cancer cell growth, making it a candidate for further investigation in oncology .
Case Studies and Research Findings
Several studies have explored the biological activity of related purine derivatives, providing insights into their efficacy:
- Antimicrobial Activity: A study on monomeric alkaloids demonstrated that compounds with similar structures showed good antimicrobial activity against both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values varied significantly, indicating potential for therapeutic use .
- Cytotoxic Effects: Research has shown that certain purine derivatives exhibit strong cytotoxic effects against various cancer cell lines, with IC₅₀ values indicating effective concentrations for inhibiting cell growth .
- Enzyme Interaction Studies: Investigations into enzyme-substrate interactions involving purine derivatives have highlighted the potential of these compounds to modulate enzyme activities critical in cellular processes, further supporting their therapeutic relevance .
Comparative Analysis
To better understand the biological activity of this compound, a comparison with similar compounds can be useful:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
